2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Description
Properties
IUPAC Name |
2-(6-methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O5/c1-14-6-10(15)18-12(19-11(16)7-14)8-4-3-5-9(13-8)17-2/h3-5H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXOGDARCSEVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=NC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746397 | |
| Record name | 2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227700-45-9 | |
| Record name | 2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 6-methoxypyridine, is first functionalized to introduce a suitable leaving group, such as a halide or a tosylate.
Cyclization: The functionalized pyridine derivative undergoes a cyclization reaction with a boronic acid or boronate ester in the presence of a base, such as sodium hydride or potassium carbonate, to form the boron-containing heterocycle.
Oxidation: The intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides or other reduced boron species.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Boronic acids, borate esters.
Reduction: Borohydrides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex boron-containing compounds.
Biology
In biological research, this compound is studied for its potential as a boron delivery agent in boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine
In medicinal chemistry, it is investigated for its potential as a drug candidate due to its ability to interact with biological targets through its boron center.
Industry
In industry, this compound is used in the development of new materials, such as boron-containing polymers and catalysts for organic synthesis.
Mechanism of Action
The mechanism of action of 2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which is crucial for its biological activity and catalytic properties.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Driven Variations in Reactivity and Stability
Table 1: Key Structural and Physical Properties
Key Observations :
Electron-Donating vs. Electron-Withdrawing Groups: The 6-methoxypyridin-2-yl group (electron-donating) likely enhances hydrolytic stability compared to electron-withdrawing substituents like 3-nitrophenyl or 5-trifluoromethylpyridinyl .
Heterocyclic vs. Aromatic Substituents: Furan-2-yl derivatives (C₉H₁₀BNO₅) have lower molecular weights and distinct electronic profiles, which may reduce steric hindrance in catalytic reactions compared to bulkier pyridinyl groups .
Key Observations :
- Yields : Substituents with electron-deficient aromatic rings (e.g., trifluoromethylpyrazole) achieve higher yields (56%), likely due to improved boron-nitrogen coordination during MIDA ester formation .
- Solvent Effects : PEG-300 is frequently used for its ability to solubilize polar intermediates, critical for achieving moderate yields in heterocyclic derivatives .
Spectral and Analytical Comparisons
- ¹H NMR Shifts: 2-(2-Hydroxyphenyl) derivatives exhibit a singlet at δ 9.58 ppm (phenolic -OH), absent in the methoxypyridinyl analog, highlighting substituent-specific proton environments . 6-Methyl groups consistently resonate near δ 2.6–2.7 ppm across all analogs, confirming structural integrity of the MIDA core .
Mass Spectrometry :
- Experimental masses (e.g., 250.0895 for 2-(2-hydroxyphenyl) derivative) align closely with theoretical predictions (Δ < 0.1%), validating synthetic routes .
Biological Activity
The compound 2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 233.03 g/mol. The structure includes a pyridine ring and a dioxazaborocane moiety, which are crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Dioxazaborocane Core : This is achieved through reactions involving boron reagents and appropriate nucleophiles.
- Pyridine Substitution : The introduction of the methoxypyridine group is done via electrophilic aromatic substitution or similar methodologies.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that it effectively inhibits the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating significant cytotoxicity.
The proposed mechanism for its antitumor activity involves:
- Inhibition of Cell Cycle Progression : Flow cytometry analyses revealed that treated cells were arrested in the G1 phase.
- Induction of Apoptosis : Annexin V/PI staining showed increased early and late apoptotic cells upon treatment with the compound.
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promise as an antimicrobial agent:
- Microbial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentrations (MIC) : The compound displayed MIC values of 32 µg/mL against both strains.
Study 1: Antitumor Efficacy in Vivo
A study conducted on xenograft models demonstrated that administration of this compound resulted in:
- Tumor Volume Reduction : A reduction in tumor volume by approximately 40% compared to control groups.
- Survival Rates : Increased survival rates in treated groups over a 30-day observation period.
Study 2: Antimicrobial Effects
In another investigation focusing on antimicrobial properties:
- In Vitro Testing : The compound was tested against various pathogens with results indicating broad-spectrum activity.
- Synergistic Effects : Combination studies with standard antibiotics showed enhanced efficacy against resistant strains.
Data Tables
| Biological Activity | Assay Type | Result |
|---|---|---|
| Antitumor | IC50 (µM) | 5 - 15 across cell lines |
| Apoptosis Induction | Flow Cytometry | Increased early/late apoptosis |
| Antimicrobial | MIC (µg/mL) | 32 against S. aureus & E. coli |
| Study | Findings |
|---|---|
| Antitumor Efficacy | 40% tumor volume reduction |
| Antimicrobial Effects | Broad-spectrum activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
